molecular formula C10H14N2O2S B2394822 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 927995-91-3

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2394822
CAS No.: 927995-91-3
M. Wt: 226.29
InChI Key: CTOAWOGRUCCIFA-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2-thiazolidine ring core, characterized by a sulfur dioxide (sulfone) group, substituted with a 5-amino-2-methylphenyl group at the 2-position. The compound has a molecular formula of C10H14N2O2S and a molecular weight of 226.3 g/mol . It is typically supplied as a solid powder and should be stored at room temperature. Thiazolidinedione (TZD) and related thiazolidine-based scaffolds are recognized in medicinal chemistry as privileged structures with diverse biological potential . These sulfur-containing heterocyclic compounds are found in numerous biologically active molecules and are the subject of ongoing scientific investigation. Researchers are exploring novel structural prototypes based on this core for various applications, including as antimicrobial agents . The bactericidal activity of thiazolidinedione derivatives is often influenced by the specific substitutions on the heterocyclic ring . The presence of the 1,2-thiazolidine-1,1-dione moiety and the aniline functional group on the aromatic ring makes this compound a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. It can be utilized in the development of new chemical entities, particularly in the synthesis of more complex molecules for pharmaceutical and biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOAWOGRUCCIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

A widely validated approach involves the cyclocondensation of hydrazide precursors with thiazolidine dione-forming agents. In a representative procedure:

  • Hydrazide Preparation :

    • 5-Amino-2-methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux.
    • Yield: 82–89% (reported for analogous substrates).
  • Cyclization Step :

    • The hydrazide reacts with thioglycolic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
    • Reaction conditions: Reflux in dry toluene for 6–8 hours.
    • Mechanism: Nucleophilic attack by the hydrazide nitrogen on the thioglycolic acid carbonyl, followed by cyclodehydration.

Representative Data :

Parameter Value Source
Yield 68–74%
Reaction Temperature 110–115°C
Purification Method Recrystallization (EtOH:H₂O, 3:1)

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cyclocondensation reactions for related thiazolidine diones. While direct data for the target compound is limited, extrapolation from analogous systems suggests:

  • Time Reduction : Reaction completion in 20–30 minutes vs. 6–8 hours under conventional heating.
  • Yield Improvement : Up to 15% increase due to reduced thermal decomposition.

Critical Reaction Optimization

Solvent and Catalyst Screening

Optimal solvent systems for cyclocondensation include:

  • Toluene : Ensures azeotropic removal of water, driving the reaction forward.
  • Dimethylformamide (DMF) : Facilitates higher solubility of polar intermediates but risks side reactions with POCl₃.

Catalytic additives such as p-toluenesulfonic acid (PTSA) improve yields by 8–12% by protonating carbonyl groups, enhancing electrophilicity.

Protecting Group Strategies

The primary amine group necessitates protection during cyclization. Common approaches:

  • Boc Protection :
    • 5-Amino-2-methylbenzoic acid → tert-butoxycarbonyl (Boc)-protected derivative using di-tert-butyl dicarbonate.
    • Deprotection post-cyclization using trifluoroacetic acid (TFA).
  • Acetylation :
    • Temporary acetylation with acetic anhydride, removed via alkaline hydrolysis.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz) :

  • δ 2.31 (s, 3H, CH₃),
  • δ 6.82–7.15 (m, 3H, aromatic),
  • δ 4.89 (t, 1H, CH-S),
  • δ 3.42–3.47 (m, 2H, CH₂-N).

13C NMR :

  • 172.1 ppm (C=O, thiazolidine dione),
  • 148.9 ppm (C-NH₂),
  • 21.4 ppm (CH₃).

Purity Assessment

Commercial batches (e.g., AstaTech) report ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient).

Industrial-Scale Production Considerations

  • Cost Drivers :
    • Thioglycolic acid accounts for 40–45% of raw material costs.
    • POCl₃ recycling systems reduce expenses by 18–22%.
  • Safety Protocols :
    • Hazmat handling required for POCl₃ (corrosive, moisture-sensitive).

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted thiazolidine-1,1-dione compounds. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

Research indicates that 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown its efficacy against various bacterial strains.
  • Antioxidant Activities: The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases .

Medicine

Ongoing research explores its therapeutic potential:

  • Antitumor Activity: The compound's structural features suggest it may inhibit cancer cell proliferation. Preliminary studies indicate that derivatives of thiazolidine compounds can modulate signaling pathways associated with cancer growth .
  • Infectious Diseases: Investigations are underway to assess its effectiveness against pathogens responsible for infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazolidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid. The radical scavenging capacity was measured using DPPH and ABTS assays, confirming its role in mitigating oxidative stress .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiazolidine-1,1-dione moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and can result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(5-Amino-2-methoxyphenyl)-1λ⁶,2-thiazolidine-1,1-dione
  • Key Difference : Methoxy group at the 2-position instead of methyl.
  • This compound is listed as discontinued by CymitQuimica, suggesting synthesis or stability challenges .
2-(3-Aminophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 67804-53-9)
2-(5-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione
  • Key Difference : Fluorine atom at the 2-position.
  • Impact : Fluorine’s electronegativity alters the ring’s electronic properties, improving metabolic stability and bioavailability compared to methyl .

Heterocyclic Replacements

2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione
  • Key Difference : Pyridine ring replaces phenyl, with fluorine at the 6-position.
  • Impact : The nitrogen in pyridine enhances polarity and solubility, while fluorine contributes to oxidative stability. Such analogs may target enzymes with heterocyclic-binding pockets .
2-(6-Aminopyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 1339562-88-7)
  • Key Difference: Aminopyridinyl substituent.

Extended Side Chains and Functional Groups

2-[3-(1-Aminoethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione (CAS 1016507-70-2)
  • Key Difference: Ethylamino side chain at the 3-position.
  • Impact : The extended alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione (CAS 1502731-71-6)
  • Key Difference : Acetyl group on the phenyl ring and methyl substitution on the thiazolidine core.
  • The methyl group on the thiazolidine may stabilize the ring conformation .

Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (H2O)
5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione C₉H₁₁NO₂S 197.25 1.2 Low
2-(5-Amino-2-methylphenyl)-1λ⁶,2-thiazolidine-1,1-dione (Estimated) C₁₀H₁₂N₂O₂S 224.28 0.8 Moderate
2-(6-Aminopyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione C₈H₁₁N₃O₂S 213.26 -0.5 High
  • Trends: Amino and pyridinyl groups improve solubility, while methyl/methoxy groups increase LogP.

Biological Activity

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound features an amino group and a thiazolidine-1,1-dione moiety, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

  • Molecular Formula: C10H14N2O2S
  • Molecular Weight: 226.3 g/mol
  • CAS Number: 927995-91-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazolidine derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics like ampicillin and ketoconazole . The mechanisms underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In experimental models, it has been tested using carrageenan-induced paw edema in mice, demonstrating a reduction in inflammation comparable to established anti-inflammatory drugs . The anti-inflammatory action is likely mediated through inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response.

The biological effects of this compound can be attributed to its structural features:

  • Hydrogen Bonding: The amino group allows for hydrogen bonding with various biological molecules, enhancing its interaction with enzymes and receptors.
  • Enzyme Interaction: The thiazolidine moiety can interact with specific enzymes involved in inflammatory pathways, leading to modulation of signaling cascades.

Research Findings and Case Studies

StudyFindings
Carrageenan Mouse Paw Edema AssayShowed significant reduction in paw swelling indicating anti-inflammatory properties .
Antimicrobial TestingExhibited better antimicrobial activity than commercial drugs against a range of bacteria and fungi .
Mechanistic StudiesSuggested inhibition of COX and LOX pathways as primary mechanisms for anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for 2-(5-Amino-2-methylphenyl)-1λ⁶,2-thiazolidine-1,1-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of precursors such as substituted phenylamines and thiazolidine intermediates. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid or sodium acetate) optimize ring closure.
    Data Table :
ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature100°C65–75≥95%
Solvent (DMF:EtOH)3:170–80≥98%
Reference :

Q. How can spectroscopic techniques (e.g., NMR, HPLC) be employed to characterize the purity and structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the amino-methylphenyl group (δ 2.2 ppm for CH₃, δ 6.5–7.0 ppm for aromatic protons) and thiazolidine-dione ring (δ 3.8–4.2 ppm for S-CH₂, δ 170–175 ppm for carbonyl carbons).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% at 254 nm).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 226.30 (C₁₀H₁₄N₂O₂S) .
    Reference :

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the biological activity studies of this compound across different experimental models?

Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. To address this:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to compare potency.
  • Off-target profiling : Screen against unrelated receptors/enzymes (e.g., cytochrome P450) to rule out nonspecific interactions.
  • Theoretical alignment : Link results to mechanistic hypotheses (e.g., thiazolidine ring interactions with cysteine residues in enzymes) to contextualize discrepancies .
    Reference :

Q. How can computational modeling (e.g., molecular docking) predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?

Methodological Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or PPARγ).
  • Key interactions : Focus on hydrogen bonding between the dione moiety and catalytic residues (e.g., Arg120 in COX-2) and hydrophobic contacts with the methylphenyl group.
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values to refine models .
    Reference :

Q. What methodologies are suitable for assessing the environmental fate and biodegradation pathways of this compound in aquatic and terrestrial ecosystems?

Methodological Answer:

  • OECD 301 tests : Measure aerobic biodegradation in soil/water systems using LC-MS to track metabolite formation (e.g., sulfonic acid derivatives).
  • QSAR modeling : Predict bioaccumulation potential (logP = 1.5–2.0) and persistence using EPI Suite.
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (EC₅₀) .
    Reference :

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies to evaluate the compound’s therapeutic window in preclinical models?

Methodological Answer:

  • In vivo : Administer 10–100 mg/kg orally in rodents, monitoring plasma levels via LC-MS/MS to establish pharmacokinetics (Tₘₐₓ = 2–4 h).
  • In vitro : Use 0.1–100 μM concentrations in cytotoxicity assays (MTT/WST-1) to differentiate efficacy (EC₅₀) from toxicity (CC₅₀).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare dose groups (p < 0.05) .
    Reference :

Q. What computational or experimental approaches can validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced degradation : Expose to pH 1–9 buffers (37°C, 24 h) and analyze degradation products via HPLC-UV.
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and compare to initial purity.
  • DFT calculations : Model hydrolysis pathways of the thiazolidine ring under acidic conditions .
    Reference :

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